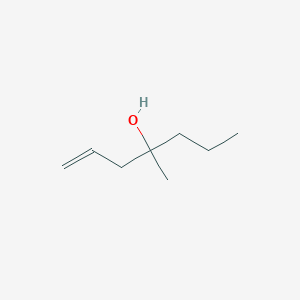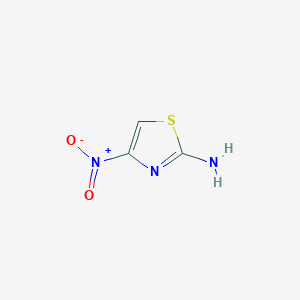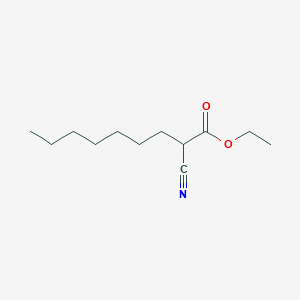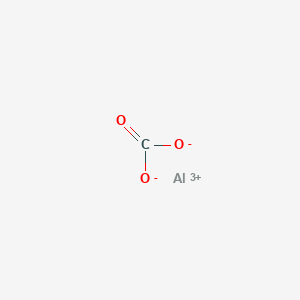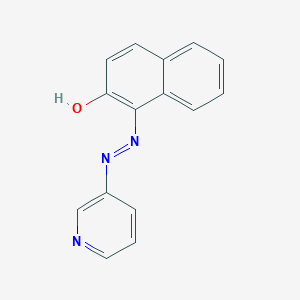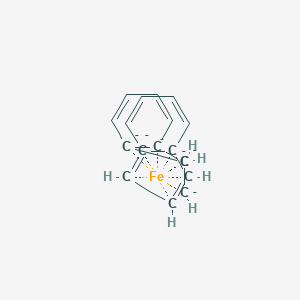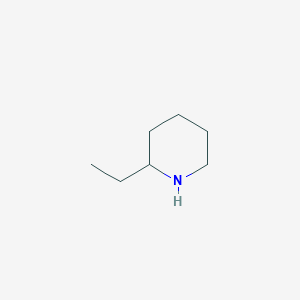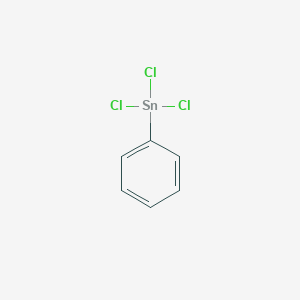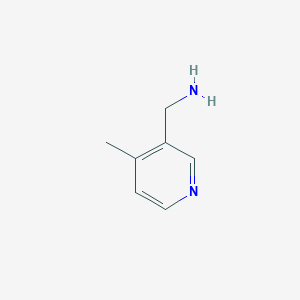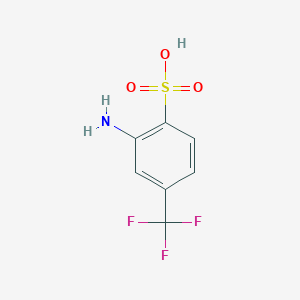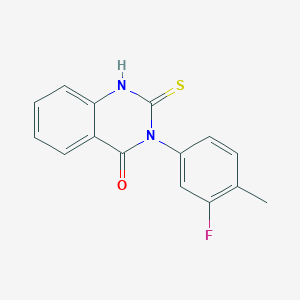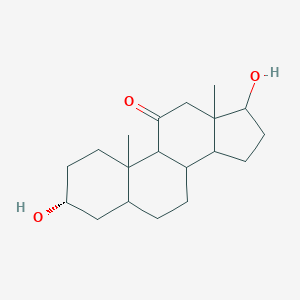
(3alpha)-3,17-Dihydroxyandrostan-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3alpha)-3,17-Dihydroxyandrostan-11-one is a steroid hormone and a metabolite of androgens like dihydrotestosterone. It is known for its role in various biological processes and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha)-3,17-Dihydroxyandrostan-11-one typically involves multiple steps starting from simpler steroid precursors. One common route involves the reduction of androstenedione to produce the desired dihydroxy compound. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, including microbial transformation of steroid precursors. This method leverages the enzymatic activity of specific microorganisms to achieve the desired hydroxylation at the 3 and 17 positions .
Chemical Reactions Analysis
Types of Reactions
(3alpha)-3,17-Dihydroxyandrostan-11-one undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized forms.
Reduction: Further reduction to more saturated forms.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or other electrophiles under acidic or basic conditions
Major Products
The major products formed from these reactions include various hydroxylated, ketone, and substituted derivatives of the original compound .
Scientific Research Applications
(3alpha)-3,17-Dihydroxyandrostan-11-one has been extensively studied for its applications in:
Chemistry: As a precursor in the synthesis of other steroidal compounds.
Biology: Understanding its role in androgen metabolism and its effects on cellular processes.
Medicine: Potential therapeutic uses in treating conditions related to androgen deficiency or imbalance.
Industry: Used in the production of steroid-based pharmaceuticals
Mechanism of Action
The compound exerts its effects by interacting with androgen receptors, modulating gene expression and influencing various physiological processes. It acts as a weak androgen and estrogen, with a preference for binding to estrogen receptor beta over estrogen receptor alpha . The pathways involved include modulation of the GABA A receptor, contributing to its neurosteroid activity .
Comparison with Similar Compounds
Similar Compounds
- 3alpha,11beta-Dihydroxy-5alpha-androstane-17-one
- 5alpha-Androstane-3alpha,17beta-diol
- 3beta-Androstanediol
Uniqueness
(3alpha)-3,17-Dihydroxyandrostan-11-one is unique due to its specific hydroxylation pattern and its role as a neurosteroid. It has distinct biological activities compared to its isomers and other similar compounds, particularly in its interaction with androgen and estrogen receptors .
Properties
IUPAC Name |
(3R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,16-17,20,22H,3-10H2,1-2H3/t11?,12-,13?,14?,16?,17?,18?,19?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMLAYQDMWFPDU-HFQGOHIKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CC[C@H](CC1CCC3C2C(=O)CC4(C3CCC4O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70639962 |
Source


|
| Record name | (3alpha)-3,17-Dihydroxyandrostan-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70639962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158-94-7 |
Source


|
| Record name | (3alpha)-3,17-Dihydroxyandrostan-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70639962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
